Karounidiol
Overview
Description
Karounidiol is an organic hydroxy compound . It is a natural product found in Lagenaria siceraria, Trichosanthes cucumeroides, and other organisms . It is a triterpenoid that can be found in Trichosanthes kirilowii .
Synthesis Analysis
Karounidiol was isolated from the unsaponifiable matter of the seed oil of Trichosanthes kirilowii Maxim .
Molecular Structure Analysis
Karounidiol has a molecular formula of C30H48O2 . The structure of the skeleton was proved by conversion of the natural product into multiflora-7,9 (11)-dien-3βol .
Physical And Chemical Properties Analysis
Karounidiol has a molecular weight of 440.7 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Extraction and Crystal Structure
Karounidiol, a triterpene component of snakegourd seed, has been extracted and characterized through X-ray diffraction analysis. Its crystal structure, comprising five six-membered rings, was detailed in a study emphasizing its molecular composition (Chao Zhi, 2003).
Anti-tumor and Cytotoxic Activities
Notably, karounidiol has demonstrated significant potential in cancer research. It was found to exhibit cytotoxic activity against human cancer cell lines, especially against human renal cancer. This was part of a broader study evaluating multiflorane-type triterpenoids for their anti-tumor properties (Akihisa et al., 2001).
Chemical Constituents in Various Plants
Further research has isolated and identified karounidiol in various plants, such as Trichosanthes kirilowii and Momordica cochinchinensis. These studies have been crucial in understanding the compound's distribution in nature and potential applications in pharmacology and biochemistry (Liang Xu et al., 2018), (Kan et al., 2006).
HPLC Fingerprinting in Trichosanthes Kirilowii
High-Performance Liquid Chromatography (HPLC) fingerprinting has been used to identify karounidiol in prepared fruits of Trichosanthes kirilowii. This method aids in the quality control of herbal medicines and could be pivotal for standardizing karounidiol-containing products (S. We, 2013).
properties
IUPAC Name |
(3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13-dodecahydropicen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h8,10,22-24,31-32H,9,11-19H2,1-7H3/t22-,23+,24+,26+,27+,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXJVDGAGQPTFR-ZSBHZPGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC=C4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)[C@]3(CC2)C)C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Karounidiol | |
CAS RN |
118117-31-0 | |
Record name | (3α,13α,14β,20α)-13-Methyl-26-noroleana-7,9(11)-diene-3,29-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118117-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Karounidiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118117310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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